molecular formula C10H10O5 B11791821 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11791821
M. Wt: 210.18 g/mol
InChI Key: QCGYKLWBGADXKX-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both furan and tetrahydrofuran rings, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of 5-methylfurfural with other reagents under specific conditions. One common method includes the use of 5-methylfurfural, which can be derived from biomass, and its subsequent reaction with acetic anhydride in the presence of a catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived feedstocks. The process includes the hydrolysis, dehydration, and selective hydrogenation of hemicellulose to produce 5-methylfurfural, which is then further reacted to form this compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Scientific Research Applications

2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its furan ring structure allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methylfurfural: A precursor in the synthesis of the compound.

    2-Methylfuran: Another furan derivative with similar chemical properties.

    5-Hydroxymethylfurfural: A related compound with different functional groups.

Uniqueness

2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its dual ring structure, combining both furan and tetrahydrofuran rings. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C10H10O5/c1-5-2-3-7(14-5)9-6(10(12)13)4-8(11)15-9/h2-3,6,9H,4H2,1H3,(H,12,13)

InChI Key

QCGYKLWBGADXKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(CC(=O)O2)C(=O)O

Origin of Product

United States

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